molecular formula C16H18O3S B2356212 (2,5-Dimethylphenyl) 3,4-dimethylbenzenesulfonate CAS No. 2379995-95-4

(2,5-Dimethylphenyl) 3,4-dimethylbenzenesulfonate

Cat. No. B2356212
CAS RN: 2379995-95-4
M. Wt: 290.38
InChI Key: NXOFMKQWOAIOHL-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl) 3,4-dimethylbenzenesulfonate, also known as DDBS, is a chemical compound commonly used in scientific research. DDBS is a sulfonate ester that is often used as a reagent in organic synthesis. The compound is known for its ability to act as a strong acid catalyst in a variety of chemical reactions. In recent years, DDBS has gained attention for its potential use in biomedical research due to its unique properties.

Scientific Research Applications

  • Synthesis and Coordination Polymers : (2,5-Dimethylphenyl) 3,4-dimethylbenzenesulfonate has been utilized in the synthesis of coordination polymers, such as phenylbismuth bis(2,5-dimethylbenzenesulfonate). This compound, which forms a polymer where bismuth atoms have a distorted square pyramidal coordination, was synthesized through a reaction between triphenylbismuth and 2,5-dimethylbenzenesulfonic acid, offering insights into the coordination chemistry of bismuth compounds (Sharutin & Sharutina, 2014).

  • Crystal and Molecular-Electronic Structure : The compound has been involved in synthesizing structurally unique sterically hindered isomeric forms. For instance, two new structural isomers were synthesized and structurally characterized by X-ray single-crystal diffraction, offering insights into the molecular-electronic structure of sterically hindered molecules (Rublova et al., 2017).

  • Role in Synthesizing Bismuth Complexes : It has been used in synthesizing various bismuth complexes, such as triphenylbismuth bis(3,4-dimethylbenzenesulfonate) and tetraphenylbismuth 2,4-dimethylbenzenesulfonate. These syntheses involve reactions with triphenylbismuth and showcase the complex's trigonal bipyramidal coordination and intramolecular contacts, contributing to the understanding of bismuth's coordination chemistry (Sharutin, Sharutina, & Senchurin, 2016; Sharutin et al., 2003).

  • Crystal Structure Analysis : The compound has also been featured in the study of crystal structures of various organic molecules. Detailed crystal structure analysis, including space group, cell dimensions, and hydrogen bonding patterns, has been conducted, providing a deep dive into the crystallographic characteristics of molecules containing (2,5-Dimethylphenyl) 3,4-dimethylbenzenesulfonate (Ogawa et al., 2008; Lee et al., 2013).

  • Nonlinear Optical Properties : The compound is a part of the structural backbone in some materials showing significant nonlinear optical properties. For example, its derivatives were found to be sensitive to benzaldehyde-based derivatives, indicating their potential use as fluorescence sensors for these chemicals (Shi et al., 2015).

  • Chemical Reactions and Catalytic Properties : The compound has been involved in reactions leading to the synthesis of various complexes with potential catalytic properties. For instance, its role in synthesizing palladium(II) complexes, which showed significant activity in methoxycarbonylation of 1-hexene, highlights its importance in catalysis research (Akiri & Ojwach, 2021).

properties

IUPAC Name

(2,5-dimethylphenyl) 3,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3S/c1-11-5-6-13(3)16(9-11)19-20(17,18)15-8-7-12(2)14(4)10-15/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOFMKQWOAIOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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